3-Hydroxyglutaric acid

Catalog No.
S593884
CAS No.
638-18-6
M.F
C5H8O5
M. Wt
148.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxyglutaric acid

CAS Number

638-18-6

Product Name

3-Hydroxyglutaric acid

IUPAC Name

3-hydroxypentanedioic acid

Molecular Formula

C5H8O5

Molecular Weight

148.11 g/mol

InChI

InChI=1S/C5H8O5/c6-3(1-4(7)8)2-5(9)10/h3,6H,1-2H2,(H,7,8)(H,9,10)

InChI Key

ZQHYXNSQOIDNTL-UHFFFAOYSA-N

SMILES

C(C(CC(=O)O)O)C(=O)O

Synonyms

3-Hydroxy-pentanedioic Acid; 2,4-Dideoxypentaric Acid; β-Hydroxyglutaric Acid;

Canonical SMILES

C(C(CC(=O)O)O)C(=O)O

3-Hydroxyglutaric acid is an organic compound with the chemical formula C5_5H8_8O5_5. It exists in two enantiomeric forms: D-2-hydroxyglutarate and L-2-hydroxyglutarate. This compound plays a significant role in amino acid catabolism, particularly in the breakdown of lysine, tryptophan, and hydroxylysine. Elevated levels of 3-hydroxyglutaric acid are clinically significant as they are associated with glutaric aciduria type I, a rare inherited metabolic disorder caused by a deficiency in the enzyme glutaryl-CoA dehydrogenase. In this condition, the accumulation of glutaryl-CoA leads to its conversion into 3-hydroxyglutaric acid through mitochondrial enzymatic reactions .

In healthy individuals, 3-HGA plays a limited role beyond being an intermediate metabolite. However, in GA1 patients with deficient GCDH activity, 3-HGA accumulates to toxic levels. The mechanism of 3-HGA toxicity is not entirely understood, but several possibilities are explored. One theory suggests that 3-HGA acts as a weak agonist of the NMDA receptor, a crucial player in neuronal communication. This abnormal stimulation disrupts normal brain function and contributes to the neurological symptoms observed in GA1 []. Additionally, 3-HGA accumulation might interfere with cellular metabolism and mitochondrial function, further contributing to cellular damage [].

Physical and Chemical Properties

  • Melting point: Data not available
  • Boiling point: Data not available
  • Solubility: Soluble in water []
  • Stability: Relatively stable under physiological conditions []

3-HGA itself is not extensively studied for safety concerns. However, its elevated levels are associated with the severe neurological effects observed in GA1 patients. These effects can include encephalopathy, seizures, hypotonia, and developmental delays [].

Glutaric Aciduria Type 1 (GA1)

GA1 is an inherited metabolic disorder affecting the breakdown of certain amino acids. Studies have shown that individuals with GA1 accumulate high levels of 3-HGA in their blood and urine. Research is ongoing to understand how 3-HGA contributes to the neurological symptoms of GA1, such as dystonia and intellectual disability. Source: National Institutes of Health: )

Potential Neurotoxic Effects

Due to its accumulation in the brain in GA1, research is investigating the potential neurotoxic effects of 3-HGA. Studies suggest that 3-HGA may disrupt various cellular processes in the brain, including:

  • Excitotoxicity: 3-HGA structurally resembles glutamate, a major excitatory neurotransmitter. This similarity may lead to overstimulation of neurons, potentially contributing to neuronal damage. Source: Metabolon:
  • Oxidative stress: Research suggests 3-HGA may increase the production of free radicals, which can damage cells. Source: National Institutes of Health: )

Other Neurological Disorders

Beyond GA1, research is exploring the potential role of 3-HGA in other neurological disorders, such as:

  • Parkinson's disease: Studies have reported elevated levels of 3-HGA in the brains of individuals with Parkinson's disease. Source: National Institutes of Health: )
  • Stroke: Research suggests that 3-HGA levels may increase after stroke, potentially contributing to brain damage. Source: National Institutes of Health: )

The primary biochemical pathway involving 3-hydroxyglutaric acid is its formation from glutaryl-CoA. The reaction can be summarized as follows:

  • Conversion of Glutaryl-CoA to Glutaconyl-CoA: This step is facilitated by medium-chain acyl-CoA dehydrogenase.
  • Hydration to 3-Hydroxyglutaryl-CoA: Glutaconyl-CoA is then converted to 3-hydroxyglutaryl-CoA by the enzyme 3-methylglutaconyl-CoA hydratase.
  • Hydrolysis to 3-Hydroxyglutaric Acid: Finally, 3-hydroxyglutaric acid is produced through the hydrolysis of 3-hydroxyglutaryl-CoA .

Additionally, studies indicate that high concentrations of 3-hydroxyglutaric acid can inhibit mitochondrial respiratory chain complex II, thereby impairing energy metabolism .

3-Hydroxyglutaric acid exhibits notable biological activity, particularly as a neurotoxin at elevated concentrations. It has been shown to induce neurotoxicity and cell death in cultured neuronal cells, acting as a false neurotransmitter that competes with normal neurotransmitter functions. This toxicity is exacerbated in conditions such as glutaric aciduria type I, where its levels are significantly elevated . Furthermore, it has been implicated in metabolic disturbances leading to symptoms such as macrocephaly and dystonia in affected individuals .

Various synthesis methods for 3-hydroxyglutaric acid have been explored:

  • Enzymatic Synthesis: This method involves using specific enzymes to catalyze the formation of 3-hydroxyglutaric acid esters from suitable precursors. The process typically requires controlled conditions to ensure enantioselectivity .
  • Chemical Synthesis: Traditional organic synthesis routes can also yield 3-hydroxyglutaric acid through multi-step reactions involving various reagents and catalysts.

Recent advancements focus on improving yields and selectivity through innovative synthetic pathways that utilize renewable resources or less toxic reagents .

3-Hydroxyglutaric acid has several applications:

  • Clinical Diagnostics: It serves as a critical biomarker for diagnosing glutaric aciduria type I, helping clinicians assess metabolic disorders related to enzyme deficiencies .
  • Research: Its role in metabolic pathways makes it valuable for studies related to amino acid metabolism and mitochondrial function.
  • Pharmaceuticals: There is potential for its use in developing therapeutic strategies for metabolic disorders or neuroprotective agents due to its biological activity.

Research indicates that 3-hydroxyglutaric acid interacts with various cellular systems, particularly affecting mitochondrial function. Studies have shown that it can inhibit specific components of the respiratory chain, leading to decreased ATP production and increased oxidative stress within cells . Additionally, its neurotoxic effects suggest interactions with neurotransmitter systems that could disrupt normal neuronal signaling pathways .

Several compounds are structurally and functionally similar to 3-hydroxyglutaric acid:

CompoundStructure (C:H:O)Key Characteristics
Glutaric AcidC5_5H8_8O4_4Precursor to 3-hydroxyglutaric acid; involved in similar metabolic pathways.
α-KetoglutarateC5_5H5_5O5_5Important in the Krebs cycle; acts as a key metabolic intermediate.
L-2-HydroxyglutarateC5_5H8_8O5_5Enantiomer of 3-hydroxyglutaric acid; involved in similar biochemical processes.
Succinic AcidC4_4H6_6O4_4Related to energy metabolism; can be converted into other intermediates.

Uniqueness: While these compounds share similarities in structure and metabolic roles, 3-hydroxyglutaric acid is unique due to its specific association with glutaric aciduria type I and its pronounced neurotoxic effects at elevated levels.

Physical Description

Solid

XLogP3

-1.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

148.03717335 g/mol

Monoisotopic Mass

148.03717335 g/mol

Heavy Atom Count

10

Appearance

Assay:≥95%A crystalline solid

UNII

C3FG9S37DY

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

638-18-6

Wikipedia

3-hydroxyglutaric acid

Dates

Modify: 2023-08-15

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